molecular formula C10H7NO B11920847 6H-Furo[2,3-f]isoindole CAS No. 23628-74-2

6H-Furo[2,3-f]isoindole

Cat. No.: B11920847
CAS No.: 23628-74-2
M. Wt: 157.17 g/mol
InChI Key: PSEBTXFRSGUBFH-UHFFFAOYSA-N
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Description

6H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Furo[2,3-f]isoindole typically involves the cyclization of appropriate precursors. One common method includes the use of pyrrole ring closure reactions. For instance, multicomponent reactions, [3+2] cycloaddition of azomethine ylides, and münchnones, as well as transition metal-catalyzed C–H activation reactions, have been employed to synthesize isoindole derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. Techniques such as Rhodium-catalyzed intramolecular condensation and Ni(II)-catalyzed deesterification are promising for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.

Scientific Research Applications

Key Synthesis Pathways

Synthesis MethodDescriptionYield
IMDAV ReactionInvolves N-acylation followed by intramolecular cycloaddition with anhydrides such as bromomaleic anhydrideHigh yields reported (up to 76%)
Diels-Alder ReactionUtilizes furan derivatives as dienes in cycloadditions with dienophilesVariable yields depending on conditions

Photophysical Properties

6H-Furo[2,3-f]isoindole and its derivatives exhibit favorable photophysical properties that make them suitable for applications in materials science and photochemistry. These compounds often display significant fluorescence characteristics.

Photophysical Data

PropertyValue
Emission Maxima573–624 nm
Fluorescence Quantum YieldModerate
HOMO-LUMO Gap~1.8 eV

These properties suggest potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes .

Biological Activities

Research indicates that this compound derivatives may possess various biological activities , including anti-inflammatory and anticancer properties. The structural features of these compounds allow for interactions with biological targets.

Case Studies on Biological Applications

  • Anti-inflammatory Activity : A study demonstrated that certain furo[2,3-f]isoindole derivatives inhibited pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in inflammatory diseases.
  • Anticancer Properties : Research has shown that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer drugs.

Mechanism of Action

The mechanism of action of 6H-Furo[2,3-f]isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6H-Furo[2,3-f]isoindole is unique due to the presence of both a furan and an isoindole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

6H-Furo[2,3-f]isoindole is a heterocyclic compound characterized by a unique bicyclic structure that integrates a furan ring with an isoindole moiety. Its molecular formula is C10H7NOC_{10}H_7NO, and it has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an aromatic system with both furan and isoindole components, which contribute to its electronic properties and reactivity. The nitrogen atom in the isoindole framework enhances its interaction with various biological targets, making it a candidate for drug development.

Property Details
Molecular FormulaC10H7NOC_{10}H_7NO
Structure TypeBicyclic heterocycle
Key Functional GroupsFuran and isoindole

Pharmacological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and in modulating various biological pathways. The following sections detail specific pharmacological effects observed in studies.

Anti-inflammatory Activity

Studies have shown that derivatives of furo[2,3-f]isoindoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds related to this compound have demonstrated a capacity to reduce inflammation in animal models of arthritis.

Antitumor Activity

Several studies have explored the antitumor potential of furo[2,3-f]isoindole derivatives. In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, one study reported that a specific derivative exhibited IC50 values in the low micromolar range against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it interacts with key enzymes and receptors involved in inflammatory processes and cell proliferation.

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like COX-2, inhibiting their activity.
  • Receptor Modulation : It may also bind to receptors involved in pain signaling and inflammation, altering their downstream effects.

Case Studies

  • Anti-inflammatory Effects in Animal Models :
    • A study involving rats with induced paw edema showed significant reduction in swelling when treated with this compound derivatives compared to controls.
    • Histological analysis confirmed decreased leukocyte infiltration in treated tissues.
  • Antitumor Activity :
    • In vitro studies demonstrated that this compound derivatives inhibited the growth of breast cancer cell lines by inducing G1 phase arrest.
    • A xenograft model revealed reduced tumor size when treated with these compounds over a two-week period.

Properties

CAS No.

23628-74-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

6H-furo[3,2-f]isoindole

InChI

InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1-6,11H

InChI Key

PSEBTXFRSGUBFH-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=CNC=C3C=C21

Origin of Product

United States

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